molecular formula C11H18N2O B563101 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1189960-20-0

2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B563101
CAS No.: 1189960-20-0
M. Wt: 197.296
InChI Key: IWKWOYOVCXHXSS-FIBGUPNXSA-N
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Description

2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound with the molecular formula C11H15D3N2O and a molecular weight of 197.29. This compound is primarily used in proteomics research and is known for its stability and solubility in various organic solvents such as chloroform, ethyl acetate, dichloromethane, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one involves several steps, starting with the preparation of the core spiro structure. The reaction typically involves the use of butylamine and a suitable spirocyclic precursor under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one is widely used in scientific research, particularly in the fields of:

    Chemistry: As a stable isotope-labeled compound, it is used in various analytical techniques such as mass spectrometry.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of advanced materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the spirocyclic structure, which provides a unique binding affinity and specificity .

Properties

IUPAC Name

2-(4,4,4-trideuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWOYOVCXHXSS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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